Product packaging for C6 NBD Lactosylceramide(Cat. No.:CAS No. 474943-04-9)

C6 NBD Lactosylceramide

Cat. No.: B2575338
CAS No.: 474943-04-9
M. Wt: 900.033
InChI Key: YITXFMQKMNZYOB-PVXRLSOKSA-N
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Description

Sphingoid Bases and Ceramide Derivatives in Cellular Architecture

The foundational structure of all sphingolipids is a long-chain amino alcohol, with sphingosine (B13886) being a primary example in mammals. youtube.com When a fatty acid is attached to the amino group of the sphingoid base via an amide linkage, the resulting molecule is a ceramide. nih.govresearchgate.net Ceramides (B1148491) are central hubs in sphingolipid metabolism and can be further modified to create more complex sphingolipids. nih.gov They are not only precursors for other sphingolipids but are also bioactive molecules in their own right, implicated in processes like cell senescence, inflammation, and programmed cell death. nih.gov

The length and saturation of the fatty acyl chain in ceramides can vary, contributing to the structural diversity and functional specificity of these molecules. nih.gov Dihydroceramides, which lack the 4,5-trans double bond found in ceramides, are key intermediates in the de novo synthesis pathway. nih.gov Both ceramides and their derivatives are integral to the formation of specialized membrane microdomains known as lipid rafts, which are enriched in sphingolipids and cholesterol and function as platforms for signal transduction. wikipedia.orgmdpi.com

Glycosphingolipids: Lactosylceramide (B164483) as a Central Intermediate in Biosynthetic Pathways

Glycosphingolipids (GSLs) are formed by the addition of one or more sugar residues to the ceramide backbone. nih.govyoutube.com These molecules are vital components of the outer leaflet of most eukaryotic cell membranes and play significant roles in cell-cell recognition, adhesion, and as receptors for toxins and pathogens. nih.govnih.gov The biosynthesis of most GSLs begins with the formation of glucosylceramide (GlcCer) or galactosylceramide (GalCer). researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H69N5O16 B2575338 C6 NBD Lactosylceramide CAS No. 474943-04-9

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69N5O16/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-29(50)27(44-32(51)19-16-14-17-22-43-26-20-21-28(47(57)58)34-33(26)45-63-46-34)25-59-41-39(56)37(54)40(31(24-49)61-41)62-42-38(55)36(53)35(52)30(23-48)60-42/h15,18,20-21,27,29-31,35-43,48-50,52-56H,2-14,16-17,19,22-25H2,1H3,(H,44,51)/b18-15+/t27-,29+,30+,31+,35-,36-,37+,38+,39+,40+,41+,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITXFMQKMNZYOB-PVXRLSOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69N5O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Frameworks for Utilizing C6 Nbd Sphingosine, Beta D Lactosyl

Synthetic Methodologies for C6 NBD-Sphingosine, beta-D-lactosyl and Related Fluorescent Sphingolipid Analogs

The synthesis of C6 NBD-Sphingosine, beta-D-lactosyl and other fluorescent sphingolipid analogs is a multi-step process that requires precise control over chemical reactions to ensure the desired product is obtained with high purity and in a biologically active form.

The integration of the nitrobenzoxadiazole (NBD) fluorophore is a key step in the synthesis of fluorescent sphingolipid analogs. This is typically achieved through N-acylation, where a fatty acid or a derivative carrying the NBD group is attached to the sphingoid base. nih.gov A common strategy involves the use of NBD-labeled fatty acids, such as 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid (NBD-C6), which is then coupled to the amino group of the sphingosine (B13886) backbone. This process is often catalyzed by ceramide synthases (CerS), which are enzymes that naturally N-acylate sphingoid bases with fatty acyl-CoAs of varying chain lengths. nih.gov Researchers have developed in vitro assays using fluorescent NBD-sphinganine substrates to rapidly and reliably measure CerS activity. nih.gov These assays utilize solid-phase extraction chromatography as a quick alternative to thin-layer chromatography for separating the NBD-lipid substrate from the product. nih.gov

It is important to note that the presence of the bulky NBD group can potentially alter the physicochemical properties and metabolic fate of the lipid analog compared to its endogenous counterpart. nih.gov For instance, the hydrophobicity of NBD-lipids can differ, which may affect their transport and trafficking within cells. nih.gov

Advanced Spectroscopic and Imaging Techniques for C6 NBD-Sphingosine, beta-D-lactosyl Visualization

A suite of advanced microscopic and spectroscopic techniques enables the detailed visualization and quantification of C6 NBD-Sphingosine, beta-D-lactosyl within cells, providing insights into its dynamic behavior and localization.

Fluorescence-Lifetime Imaging Microscopy (FLIM) is a powerful, non-invasive technique that measures the decay rate of fluorescence, providing information about the local environment of the fluorophore. ibidi.comleica-microsystems.com The fluorescence lifetime of NBD is sensitive to the polarity and viscosity of its surroundings. ibidi.com When C6 NBD-Sphingosine, beta-D-lactosyl is incorporated into different membrane domains, such as lipid rafts, which are rich in cholesterol and sphingolipids, changes in its fluorescence lifetime can be observed. researchgate.net This allows researchers to probe the biophysical properties of these microdomains. researchgate.net FLIM can be used to measure various cellular parameters including ion concentrations, pH, and molecular interactions. ibidi.com It is a robust method for measuring Förster Resonance Energy Transfer (FRET), which can determine distances between molecules. researchgate.net Recent advancements in FLIM technology focus on increasing imaging speed and developing analysis methods to handle low photon counts, which is crucial for studying dynamic cellular events. researchgate.netbiorxiv.org

Table 1: Applications of FLIM in Cellular Analysis

Application Description Reference
Membrane Environment Probes the local environment of fluorophores to understand membrane structure and composition. researchgate.net
Molecular Interactions Measures changes in fluorescence lifetime to detect interactions between molecules, such as lipid-protein interactions. ibidi.comresearchgate.net
FRET Measurements Robustly quantifies Förster Resonance Energy Transfer to determine intermolecular distances. researchgate.net
Cellular Physiology Measures parameters like ion concentration, pH, and oxygen levels. ibidi.com

| Nanoparticle Tracking | Distinguishes different types of fluorescent nanoparticles and their interaction sites within cells. | biorxiv.org |

Confocal Laser Scanning Microscopy (CLSM) is a cornerstone technique for visualizing the real-time intracellular trafficking of fluorescently labeled molecules like C6 NBD-Sphingosine, beta-D-lactosyl. nih.govnih.gov By optically sectioning the sample, CLSM provides high-resolution, three-dimensional images of the distribution of the fluorescent probe within living cells. nanomedicinelab.com This allows for the tracking of the molecule as it moves through various cellular compartments, such as the Golgi apparatus, endosomes, and the plasma membrane. nih.gov Protocols for using CLSM to study NBD-lipid uptake typically involve labeling living cells, followed by imaging to visualize internalization. nih.gov A back-exchange step with bovine serum albumin (BSA) can be used to remove the probe from the outer leaflet of the plasma membrane, allowing for the specific visualization of internalized lipids. nih.gov This technique is instrumental in elucidating the pathways of sphingolipid transport and metabolism. nih.govspringernature.com

Flow cytometry offers a high-throughput method for the quantitative analysis of the uptake and distribution of C6 NBD-Sphingosine, beta-D-lactosyl in large cell populations. nih.govnih.gov This technique measures the fluorescence intensity of individual cells as they pass through a laser beam, allowing for the rapid quantification of the amount of fluorescent lipid associated with each cell. rsc.org This is particularly useful for studying the kinetics of lipid uptake and for screening the effects of genetic or pharmacological perturbations on these processes. nih.gov By using flow cytometry, researchers can obtain statistically robust data on the percentage of cells that have taken up the probe and the average fluorescence intensity per cell. rsc.orgresearchgate.net The protocol often involves labeling cells with the NBD-lipid, followed by analysis on a flow cytometer. nih.gov Propidium iodide can be used to exclude dead cells from the analysis, as they non-specifically take up the fluorescent lipid due to compromised membrane integrity. nih.gov

Table 2: Parameters for Flow Cytometry Analysis of NBD-Lipid Uptake

Parameter Description Typical Setting Reference
Forward Scatter (FSC) Correlates with cell size. Dependent on cell type nih.gov
Side Scatter (SSC) Correlates with cell granularity. Dependent on cell type nih.gov
FL1 Channel Detects NBD fluorescence. Excitation: 488 nm, Emission: ~530 nm nih.gov

| FL3 Channel | Detects Propidium Iodide for viability. | Excitation: 488 nm, Emission: >630 nm | nih.gov |

Chromatographic and Mass Spectrometric Approaches for C6 NBD-Sphingosine, beta-D-lactosyl Metabolite Profiling

The study of C6 NBD-Sphingosine, beta-D-lactosyl, and its metabolic fate within cellular systems necessitates sophisticated analytical techniques capable of separating, identifying, and quantifying structurally similar lipid species. The fluorescent NBD (nitrobenz-2-oxa-1,3-diazole) group provides a convenient tag for detection, enabling the use of sensitive fluorescence-based methods. This section details the key chromatographic and mass spectrometric methodologies employed for the comprehensive analysis of C6 NBD-Sphingosine, beta-D-lactosyl and its metabolites.

High-Performance Liquid Chromatography (HPLC) for Fluorescent Lipid Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of NBD-labeled sphingolipids due to its high resolution and sensitivity, particularly when coupled with fluorescence detection. nih.gov This method allows for the simultaneous measurement of various metabolites derived from a fluorescent precursor, providing insights into the metabolic flux through different sphingolipid pathways. nih.govnih.gov

A key application of HPLC is in cell-based assays to monitor the conversion of NBD-labeled ceramide analogs, such as NBD C6-ceramide, into more complex sphingolipids within the Golgi apparatus. nih.govnih.gov By quantifying the formation of products like NBD C6-hexosylceramides and NBD C6-sphingomyelin, the activities of enzymes such as glucosylceramide synthase and sphingomyelin (B164518) synthase can be assessed. nih.govnih.gov

Detailed Research Findings:

In a study aimed at developing a comprehensive method to measure Golgi sphingolipid metabolism, researchers utilized a normal-phase HPLC system to separate NBD-labeled lipid extracts from MCF7 cells that had been treated with NBD C6-ceramide. The separation was achieved using a gradient elution on a silica (B1680970) column, with fluorescence detection to quantify the eluting compounds. This approach successfully resolved several key metabolites, including NBD-Hexosylceramide (NBD-HexCer), NBD-Sphingomyelin (NBD-SM), and NBD-Ceramide-1-Phosphate (NBD-C1P), from the parent compound, NBD-Ceramide (NBD-Cer). nih.gov

The power of this HPLC method is demonstrated in studies investigating the effects of specific inhibitors on sphingolipid metabolism. For instance, treatment of cells with 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), a known inhibitor of glucosylceramide synthase, led to a dose-dependent decrease in the formation of NBD-HexCer, which could be accurately quantified by integrating the area under the corresponding HPLC peak. nih.gov Similarly, the effect of other inhibitors on the production of different NBD-sphingolipid metabolites can be precisely measured. nih.gov

CompoundRetention Time (min)Effect of PDMP Inhibition
NBD-Hexosylceramide (NBD-HexCer)~5Significantly decreased
NBD-Sphingomyelin (NBD-SM)~7No significant change
NBD-Ceramide (NBD-Cer)~10Increased (substrate accumulation)
NBD-Ceramide-1-Phosphate (NBD-C1P)~12Significantly decreased
This table is a representation of typical HPLC separation results for NBD-sphingolipid metabolites and the expected qualitative changes upon inhibition of glucosylceramide synthase with PDMP, based on published chromatograms. Actual retention times may vary based on specific chromatographic conditions.

This HPLC-based approach provides a robust and relatively accessible method for the qualitative and quantitative analysis of C6 NBD-Sphingosine, beta-D-lactosyl metabolism, offering a dynamic view of enzymatic activities in the sphingolipid pathway. nih.gov

Thin-Layer Chromatography (TLC) for Initial Lipid Fractionation

Thin-Layer Chromatography (TLC) is a widely used, straightforward, and cost-effective method for the separation and qualitative analysis of lipid mixtures, including fluorescently labeled glycosphingolipids. researchgate.netnih.gov It is particularly valuable for the initial fractionation of total lipid extracts to assess the metabolic conversion of NBD-labeled precursors like C6 NBD-Sphingosine, beta-D-lactosyl into various metabolic products. researchgate.net The separation on a TLC plate is based on the differential partitioning of the lipid species between the stationary phase (typically silica gel) and the mobile phase (a solvent system). researchgate.net

Detailed Research Findings:

In studies examining sphingolipid metabolism, cells are often incubated with an NBD-labeled precursor, after which total lipids are extracted and resolved by TLC. researchgate.net A common solvent system for the separation of neutral glycosphingolipids and sphingomyelin is a mixture of chloroform, methanol, and an aqueous salt solution (e.g., 15 mM CaCl2) in ratios such as 65:35:8 (v/v/v). researchgate.net After development, the TLC plate is visualized under UV light, where the NBD-labeled lipids appear as fluorescent spots. researchgate.net

A representative TLC analysis of lipids from fibroblasts incubated with NBD-Ceramide demonstrates the separation of the unmetabolized precursor from its primary metabolites. researchgate.net The less polar NBD-Ceramide migrates further up the plate, while the more polar metabolites, NBD-Glucosylceramide (NBD-GlcCer) and NBD-Sphingomyelin (NBD-SM), have lower mobility and appear as distinct spots closer to the origin. researchgate.net The identity of these spots is confirmed by running purified standards alongside the cell extracts on the same plate. researchgate.net

Lipid SpeciesRelative Mobility (Rf value)Description
NBD-Ceramide (NBD-Cer)HighThe parent compound, less polar.
NBD-Glucosylceramide (NBD-GlcCer)IntermediateA common metabolite, more polar than NBD-Cer.
NBD-Sphingomyelin (NBD-SM)LowA major metabolite, more polar than NBD-Cer.
This table summarizes the typical relative mobility of NBD-ceramide and its major metabolites on a silica TLC plate developed with a chloroform/methanol/aqueous salt solvent system. Higher Rf values indicate greater migration distance from the origin.

This technique provides clear, visual evidence of metabolic activity and is an effective screening tool to identify changes in lipid profiles under different experimental conditions before proceeding to more quantitative methods like HPLC. researchgate.netresearchgate.net

UV-Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (UV-MALDI MS) for NBD-Glycosphingolipid Analysis

UV-Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (UV-MALDI MS) is a powerful analytical technique for the characterization of biomolecules, including glycosphingolipids. mdpi.com A significant advantage in the analysis of NBD-labeled compounds is that the NBD moiety itself can function as an intrinsic matrix. nih.govconicet.gov.aracs.org The NBD group strongly absorbs energy from the UV laser (typically a nitrogen laser at 337 nm), facilitating the desorption and ionization of the attached lipid molecule without the need for an external, conventional matrix like 2,5-dihydroxybenzoic acid (DHB). conicet.gov.ar This "matrix-free" approach, more accurately termed UV-Laser Desorption/Ionization (UV-LDI), simplifies sample preparation and can reduce background noise in the low mass range. conicet.gov.ar

Detailed Research Findings:

Research has demonstrated that a variety of NBD-labeled sphingolipids, including NBD-glucosylceramide and NBD-galactosyldihydroceramide, can be successfully analyzed by UV-MALDI-TOF (Time-of-Flight) MS without an external matrix. nih.govconicet.gov.aracs.org In these experiments, the NBD-labeled lipid is simply spotted onto the MALDI target plate and allowed to dry before being introduced into the mass spectrometer. conicet.gov.ar

Upon laser irradiation, the NBD tag absorbs the energy, leading to the desorption and ionization of the intact glycosphingolipid molecule. The resulting ions, typically observed as sodium adducts [M+Na]+ in the positive ion mode or as deprotonated molecules [M-H]- in the negative ion mode, are then analyzed by the mass spectrometer. conicet.gov.ar For example, the UV-LDI-TOF mass spectrum of NBD-glucosylceramide shows a clear and prominent ion corresponding to its molecular weight, allowing for unambiguous identification. conicet.gov.ar

This technique is particularly useful for analyzing extracts from cells that have been metabolically labeled with an NBD-ceramide precursor. nih.govacs.org For instance, the analysis of a neutral lipid extract from Trypanosoma cruzi epimastigotes labeled with NBD-ceramide revealed the presence of several NBD-containing metabolites, which could be identified by their specific mass-to-charge ratios in the resulting mass spectrum. conicet.gov.ar

NBD-Labeled SphingolipidIonization ModeObserved Ion
NBD-GlucosylceramideNegative[M-H]-
NBD-SphingomyelinNegative[M-H]-
NBD-CeramidePositive[M+Na]+
NBD-GalactosylceramidePositive[M+Na]+
This table provides examples of NBD-labeled sphingolipids analyzed by UV-LDI-MS and the typical ions observed, based on published research findings. The choice of ionization mode can be optimized for different lipid classes.

The ability to use the NBD fluorophore as both a fluorescent reporter for chromatography and an energy-absorbing matrix for MS provides a versatile and highly sensitive workflow for the comprehensive profiling of C6 NBD-Sphingosine, beta-D-lactosyl metabolites. conicet.gov.ar

Endocytic Internalization and Intracellular Sorting of Fluorescent Sphingolipid Analogsrug.nl

The internalization and subsequent intracellular fate of sphingolipids are crucial for various cellular functions, including signal transduction and membrane maintenance. Fluorescent analogs of these lipids have revealed that their trafficking is not a random process but is instead highly regulated and dependent on the specific structure of the lipid.

Distinct Intracellular Destinations of C6 NBD-Glucosylceramide and C6 NBD-Sphingomyelinrug.nl

Studies utilizing C6-NBD-glucosylceramide (C6-NBD-GlcCer) and C6-NBD-sphingomyelin (C6-NBD-SM) have demonstrated that these two sphingolipid analogs, despite both being internalized from the plasma membrane via endocytosis, are sorted to different intracellular locations. rug.nl In the human colon adenocarcinoma cell line HT29, after internalization, C6-NBD-GlcCer is predominantly transported to the Golgi apparatus. rug.nl This was confirmed by colocalization with fluorescently labeled ceramide, a known Golgi marker, and by the observation that disruption of the Golgi complex with monensin (B1676710) also disrupted the distribution of C6-NBD-GlcCer. rug.nl

In stark contrast, C6-NBD-sphingomyelin follows a different endocytic route, moving towards the endosomal/lysosomal system. rug.nl This differential sorting highlights the existence of specific mechanisms within the endocytic pathway capable of distinguishing between different sphingolipid species and directing them to their appropriate destinations. While both lipids are initially taken up by the cell, their ultimate fates diverge, suggesting a sophisticated sorting machinery at play. rug.nl

It is also noteworthy that in undifferentiated HT29 cells, the internalization pathway of both sphingomyelin and glucosylceramide was found to be indistinguishable from that of transferrin, a marker for the recycling endosome pathway. rug.nl

Impact of Cellular Cholesterol Status on Glycolipid Trafficking

Cellular cholesterol levels have a significant impact on the trafficking of glycolipids. Cholesterol is a key component of cellular membranes and influences their physical properties, including fluidity and the formation of lipid rafts, which are thought to be important for sorting and trafficking events.

Depletion of cellular cholesterol has been shown to alter the trafficking of certain sphingolipids. For instance, in cholesterol-depleted cells, the sorting of some GM1 glycosphingolipid species into the degradative pathway is disrupted. youtube.com Specifically, GM1 C18:0, which is normally trapped in the intraluminal vesicles of late endosomes, can enter recycling endosomal tubules under cholesterol-depleted conditions. youtube.com This suggests that cholesterol is crucial for the proper sorting of certain lipids into specific membrane domains and trafficking pathways.

Furthermore, acute cholesterol depletion can trigger a rapid increase in the synthesis of very long chain (VLC) sphingolipids and enhance their trafficking to the Golgi apparatus and plasma membrane. nih.gov This indicates the existence of a regulatory axis between cholesterol and sphingolipid metabolism that helps maintain plasma membrane lipid homeostasis. nih.gov

Golgi Apparatus Dynamics and Sphingolipid Remodelingnih.govgenecopoeia.com

The Golgi apparatus serves as a central hub for the synthesis and modification of sphingolipids. Fluorescent ceramide analogs, such as C6-NBD-ceramide, are powerful tools for studying the dynamics of the Golgi and the enzymatic processes that occur within its cisternae. nih.govgenecopoeia.com

Accumulation and Enzymatic Conversion of NBD-Ceramides within Golgi Compartmentsnih.govgenecopoeia.com

C6-NBD-ceramide is readily taken up by cells and rapidly concentrates in the Golgi apparatus. nih.gov This accumulation occurs in both living and fixed cells and is thought to be localized to the trans cisternae of the Golgi. nih.gov The mechanism of accumulation appears to involve interactions with endogenous lipids within the Golgi membrane. nih.gov

Once in the Golgi, C6-NBD-ceramide serves as a substrate for various enzymes involved in sphingolipid metabolism. It can be converted into fluorescent analogs of sphingomyelin and glucosylceramide, providing a means to study the activity of sphingomyelin synthase and glucosylceramide synthase in situ. medchemexpress.comnih.gov An HPLC-based method has been developed to simultaneously measure the conversion of C6-NBD-ceramide to NBD-C6-sphingomyelin, NBD-C6-hexosylceramides, and NBD-C6-ceramide-1-phosphate, allowing for the quantification of the activities of several key Golgi-resident enzymes. nih.gov

Contribution to Complex Glycosphingolipid Biosynthesis in the Golgi Networkrug.nl

The Golgi apparatus is the primary site for the synthesis of complex glycosphingolipids. When HT29 cells are incubated with C6-NBD-ceramide, it accumulates in the Golgi and is used as a precursor for the synthesis of several NBD-labeled sphingolipids. rug.nl The major products formed are C6-NBD-glucosylceramide and C6-NBD-sphingomyelin. rug.nl However, cells also synthesize C6-NBD-galactosylceramide and C6-NBD-lactosylceramide from this precursor. rug.nl This demonstrates the role of the Golgi in the stepwise addition of sugar residues to ceramide to form a diverse array of complex glycosphingolipids.

Inter-organelle Lipid Transport Mechanisms Explored with C6 NBD-Sphingosine, beta-D-lactosyl

The movement of lipids between different organelles is essential for maintaining cellular function. This transport can occur through vesicular trafficking or via non-vesicular mechanisms involving lipid transfer proteins at membrane contact sites. nih.govnih.gov Fluorescent lipid analogs have been instrumental in elucidating these transport pathways.

The transport of newly synthesized lipids, such as sphingolipids, from their site of synthesis in the endoplasmic reticulum (ER) and Golgi to other organelles is a critical process. While vesicular transport is a major pathway, evidence also points to the importance of non-vesicular transport mediated by lipid transfer proteins (LTPs). nih.gov These proteins can extract a lipid from one membrane and deliver it to another at sites where the two organelles are in close proximity, known as membrane contact sites (MCSs). nih.govnih.gov

The ceramide transport protein (CERT) is a well-characterized LTP that facilitates the transport of ceramide from the ER to the Golgi. nih.gov However, the mechanisms for the transport of other sphingolipids, such as very long chain ceramides (B1148491), are less clear and may involve bulk membrane flow. nih.gov

Role of Vesicular Transport Pathways in Sphingolipid Distribution

Vesicular transport is a fundamental mechanism for moving molecules, including lipids, between different organelles. researchgate.netreactome.org This process involves the budding of vesicles from a donor membrane and their subsequent fusion with an acceptor membrane, carrying their lipid and protein cargo. reactome.org The trafficking of sphingolipids is intricately linked to these pathways. For instance, the transport of the ganglioside GM1, a complex glycosphingolipid, from the plasma membrane to the Golgi apparatus and endoplasmic reticulum is dependent on vesicular traffic. nih.gov Studies using Brefeldin A, an inhibitor of vesicular transport, have demonstrated the blockage of GM1 transport, confirming the reliance on this pathway. nih.gov

The journey of many lipids begins in the endoplasmic reticulum, where they are synthesized, and then they are transported to the Golgi apparatus for further processing and sorting. From the Golgi, these lipids are distributed to other cellular destinations, including the plasma membrane and endosomes, via transport vesicles. The specific sorting of different sphingolipids into distinct vesicles ensures their correct localization and function. For example, in HT29 cells, a human colon adenocarcinoma cell line, fluorescently labeled C6-NBD-glucosylceramide is transported to the Golgi apparatus, while C6-NBD-sphingomyelin is directed along the endocytic pathway. rug.nl This differential sorting highlights the specificity of the vesicular transport machinery. rug.nl

Non-Vesicular Transport Mediated by Lipid Transfer Proteins (LTPs)

In addition to vesicular transport, cells utilize non-vesicular pathways for the movement of lipids between membranes. nih.gov This mode of transport is primarily mediated by lipid transfer proteins (LTPs), which can extract a lipid monomer from one membrane and shuttle it through the aqueous cytoplasm to another. nih.gov This process often occurs at membrane contact sites, where two organelles are in close proximity. nih.gov

Non-vesicular transport is crucial for supplying lipids to organelles that are not majorly involved in the vesicular trafficking network, such as mitochondria. nih.gov It also allows for rapid and targeted adjustments to the lipid composition of specific membranes, which can be important for signaling events. nih.gov LTPs are a diverse family of proteins, with some acting as shuttles for single lipid molecules and others forming bridge-like structures that can facilitate the bulk flow of lipids between membranes. nih.govbiorxiv.org While the general mechanisms of LTPs are understood, the specific proteins responsible for the non-vesicular transport of C6 NBD-Sphingosine, beta-D-lactosyl and its analogs are still an active area of investigation.

Plasma Membrane Integration and Translocation of C6 NBD-Sphingosine, beta-D-lactosyl Analogs

The plasma membrane is a primary site of action and metabolism for many sphingolipids. Fluorescent analogs like C6-NBD-sphingomyelin (C6-NBD-SM) and C6-NBD-glucosylceramide (C6-NBD-GlcCer) can be inserted into the plasma membrane of cells to study their subsequent fate. rug.nlnih.gov

Localization within Specific Membrane Microdomains

Once integrated into the plasma membrane, sphingolipids are not uniformly distributed. They often cluster with cholesterol to form specialized membrane microdomains, commonly referred to as lipid rafts. These domains are thought to play important roles in signal transduction and membrane trafficking. The ganglioside GM1, a component of lipid rafts, is known to be internalized through various endocytic mechanisms associated with these domains. nih.gov The specific localization of C6 NBD-Sphingosine, beta-D-lactosyl within these microdomains can influence its interaction with various enzymes and transport proteins, thereby dictating its metabolic fate and signaling functions.

Assessment of Lipid Flipping Activity by P4-ATPases

The two leaflets of the plasma membrane have distinct lipid compositions, a phenomenon known as lipid asymmetry. This asymmetry is actively maintained by lipid transporters, including a family of proteins called P4-ATPases, or flippases. nih.govnih.gov These enzymes use the energy from ATP hydrolysis to move specific phospholipids (B1166683) from the outer (exoplasmic) leaflet to the inner (cytosolic) leaflet of the membrane. nih.govnih.govembopress.org

The activity of these flippases can be assessed using NBD-labeled lipid analogs. For example, ATP10D, a member of the P4-ATPase family, has been shown to flip NBD-glucosylceramide (NBD-GlcCer) across the plasma membrane. nih.gov This translocation from the outer to the inner leaflet is a critical step for the subsequent metabolism of the lipid within the cell. nih.gov Studies have shown that increasing the flippase activity of ATP10D can lead to a reduction in cellular levels of hexosylceramides, including glucosylceramide. nih.gov This highlights the important role of P4-ATPases in regulating the cellular homeostasis of sphingolipids. nih.gov The flipping of C6 NBD-Sphingosine, beta-D-lactosyl and its analogs by specific P4-ATPases is a key determinant of their intracellular trafficking and ultimate metabolic destination.

Table of Research Findings on C6 NBD-Sphingolipid Analogs:

Cell LineFluorescent AnalogKey FindingReference
HT29 (undifferentiated)C6-NBD-glucosylceramideTransported to the Golgi apparatus. rug.nl
HT29 (undifferentiated)C6-NBD-sphingomyelinFollows the endocytic pathway to the endosomal/lysosomal system. rug.nl
HT29 (undifferentiated)C6-NBD-sphingomyelinSubject to extensive degradation by neutral sphingomyelinase in the plasma membrane. nih.govnih.gov
HT29 (differentiated)C6-NBD-sphingomyelinLower neutral sphingomyelinase activity compared to undifferentiated cells. nih.govnih.gov
H460SphingosineInduces the formation of dilated intracellular vesicles. nih.gov
HEK293EDG-1-GFPReceptor for sphingosine-1-phosphate, translocates from the plasma membrane to perinuclear vesicles upon ligand binding. nih.gov

C6 Nbd Sphingosine, Beta D Lactosyl: Structural Features and Rationale As a Research Probe

C6 NBD-Sphingosine, beta-D-lactosyl, also known as C6 NBD-Lactosylceramide, is a fluorescent analog of lactosylceramide (B164483). chemicalbook.com It consists of a sphingosine (B13886) backbone, a six-carbon NBD-labeled acyl chain, and a lactose (B1674315) (beta-D-lactosyl) headgroup. This specific design makes it a valuable tool for investigating the metabolism and trafficking of lactosylceramide and other glycosphingolipids within cells.

The rationale for using this probe stems from the central role of lactosylceramide in GSL biosynthesis. researchgate.netnih.gov By introducing a fluorescently labeled version of this molecule into cells, researchers can track its journey through various cellular compartments, such as the Golgi apparatus, and its subsequent conversion into more complex GSLs. medchemexpress.comfocusbiomolecules.com For instance, studies have used NBD-C6-ceramide, a precursor to C6 NBD-lactosylceramide, to measure the activity of enzymes involved in sphingolipid metabolism, including glucosylceramide synthase and sphingomyelin (B164518) synthase, within the Golgi. nih.gov

The fluorescent properties of the NBD group allow for the visualization of these processes using techniques like fluorescence microscopy. nih.gov This enables the study of how various factors, including disease states or the presence of specific inhibitors, can affect GSL metabolism and distribution. chemicalbook.com The synthesis of various stereoisomers of fluorescently labeled lactosylceramide has also allowed for detailed investigations into the structural requirements for its endocytic uptake. nih.gov

FeatureDescription
Core Structure Sphingosine backbone
Acyl Chain 6-carbon chain with a terminal NBD fluorophore
Headgroup beta-D-lactose
Fluorescent Tag Nitrobenzoxadiazole (NBD)

Enzymatic and Metabolic Studies Leveraging C6 Nbd Sphingosine, Beta D Lactosyl

Fluorescent Substrate Applications in Glycosphingolipid Biosynthesis Enzyme Assays

The NBD moiety attached to the sphingosine (B13886) backbone allows for the tracking and quantification of metabolic products through techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov This approach offers a sensitive and reproducible means to assess the activity of key enzymes in glycosphingolipid metabolism.

Direct Measurement of Lactosylceramide (B164483) Synthase Activity

C6 NBD-Sphingosine, beta-D-lactosyl serves as a direct and effective fluorescent acceptor substrate in assays for lactosylceramide synthase. medchemexpress.comscientificlabs.co.uk This enzyme is responsible for the synthesis of lactosylceramide, a crucial precursor for a wide array of complex glycosphingolipids, including gangliosides. scientificlabs.co.uk The assay typically involves incubating the fluorescent substrate with a source of lactosylceramide synthase, such as cell or tissue homogenates, and then quantifying the formation of the NBD-labeled product.

For instance, in one method, a reaction mixture containing C6-NBD-glucosylceramide (a precursor to the lactosyl substrate), UDP-Gal, and a membrane fraction is incubated, and the resulting NBD-labeled lactosylceramide is extracted and quantified. nih.gov This allows for a direct assessment of the enzyme's catalytic efficiency and can be used to study its regulation under various physiological and pathological conditions.

Evaluation of Glucosylceramide Synthase (GCS) Activity in Cellular Systems

While not a direct substrate, the metabolic pathway involving C6 NBD-Sphingosine, beta-D-lactosyl is intricately linked to the activity of Glucosylceramide Synthase (GCS). GCS catalyzes the initial and rate-limiting step in the synthesis of most glycosphingolipids by converting ceramide to glucosylceramide. nih.gov Fluorescent ceramide analogs, such as NBD C6-ceramide, are widely used to assess GCS activity in living cells. nih.gov

Upon entering the cell, NBD C6-ceramide is transported to the Golgi apparatus, where it is converted to NBD C6-glucosylceramide by GCS. nih.govbiotium.com The subsequent conversion of NBD C6-glucosylceramide to NBD C6-lactosylceramide can then be monitored. Therefore, by tracking the flux of the NBD label from ceramide through glucosylceramide to lactosylceramide, researchers can indirectly evaluate GCS activity within a cellular context. nih.gov This approach has been instrumental in understanding the role of GCS in various cellular processes, including multidrug resistance in cancer. nih.gov

Table 1: Research Findings on GCS Activity Using NBD-labeled Precursors

Cell Line Observation Reference
NCI/ADR-RES GCS activity was approximately 1.7-fold higher compared to A2780 cells. nih.gov

Analysis of Sphingolipid Hydrolysis and Catabolic Pathways

The breakdown of complex sphingolipids is as crucial as their synthesis for maintaining cellular homeostasis. NBD-labeled substrates provide a powerful means to investigate the enzymes involved in these catabolic pathways.

Quantification of Neutral Beta-Glycosylceramidase (GCase) Activity

C6 NBD-galactosylceramide, a structurally related compound, serves as a substrate for neutral beta-glycosylceramidase (GCase). medchemexpress.com This enzyme is responsible for the hydrolysis of galactosylceramide. Assays using this fluorescent substrate allow for the study of GCase's intracellular localization and metabolic activity. medchemexpress.com Deficiencies in a related enzyme, glucocerebrosidase (also a type of GCase), lead to Gaucher's disease, highlighting the importance of understanding these hydrolytic enzymes. nih.govfigshare.com The development of fluorescence-quenched substrates for GCase has further enhanced the ability to quantitatively measure its activity within the lysosomes of living cells. nih.govacs.orgpnas.orgnih.gov

Investigating Sphingomyelinase Pathway Activity and Ceramide Generation

The sphingomyelinase pathway is a critical route for the generation of ceramide, a key signaling molecule. This pathway involves the hydrolysis of sphingomyelin (B164518) by sphingomyelinase. While C6 NBD-Sphingosine, beta-D-lactosyl is not a direct substrate for sphingomyelinase, its precursor, NBD-ceramide, is extensively used to study the downstream effects of ceramide generation. nih.gov In cellular systems, NBD-sphingosine can be metabolized into NBD-ceramide and subsequently into NBD-sphingomyelin. researchgate.net The enzymatic breakdown of this newly synthesized NBD-sphingomyelin can then be monitored to assess sphingomyelinase activity. This approach helps in understanding the spatial and temporal regulation of ceramide production and its role in signaling cascades. nih.gov

Comprehensive Sphingolipid Flux Analysis Utilizing NBD-Labeled Precursors

A significant advantage of using NBD-labeled precursors like NBD C6-ceramide is the ability to perform a comprehensive analysis of sphingolipid flux through various metabolic branches simultaneously. nih.govnih.gov By introducing NBD C6-ceramide into cells, researchers can track its conversion into major sphingolipid classes, including NBD-sphingomyelin, NBD-glucosylceramide, and NBD-ceramide-1-phosphate. nih.govnih.gov

This comprehensive approach, often employing HPLC for separation and quantification, allows for the simultaneous measurement of the activities of key Golgi-resident enzymes such as sphingomyelin synthase, glucosylceramide synthase, and ceramide kinase. nih.govnih.gov Such studies have revealed the interconnectedness of these pathways and have been instrumental in evaluating the specificity of various inhibitors targeting sphingolipid metabolism. nih.govnih.gov The ability to monitor the flux of a single precursor through multiple downstream pathways provides a holistic view of how cells regulate the intricate network of sphingolipid metabolism.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
C6 NBD-Sphingosine, beta-D-lactosyl
Nitrobenz-2-oxa-1,3-diazol-4-yl NBD
Lactosylceramide
Gangliosides
C6-NBD-glucosylceramide
Uridine diphosphate (B83284) galactose UDP-Gal
Glucosylceramide Synthase GCS
Ceramide
Glucosylceramide
C6 NBD-ceramide
MBO-asGCS
C6 NBD-galactosylceramide
Neutral beta-glycosylceramidase GCase
Galactosylceramide
Glucocerebrosidase
Sphingomyelin
Sphingomyelinase
NBD-sphingosine
NBD-ceramide
NBD-sphingomyelin
NBD-ceramide-1-phosphate
Sphingomyelin synthase

Simultaneous Measurement of Golgi Resident Enzyme Activities (e.g., Sphingomyelin Synthase 1, Glucosylceramide Synthase, Ceramide Kinase)

The metabolism of fluorescent ceramide analogs allows for the investigation of enzymes involved in sphingolipid biosynthesis. thermofisher.com After cellular uptake and delivery to the Golgi apparatus, NBD-LacCer can be sequentially degraded by lysosomal enzymes back to fluorescent glucosylceramide (NBD-GlcCer) and then to fluorescent ceramide (NBD-Cer). This newly formed NBD-Cer serves as a common substrate for several Golgi-resident enzymes, enabling the simultaneous monitoring of their activities by tracking the appearance of their respective fluorescent products.

Sphingomyelin Synthase 1 (SMS1): This enzyme, located in the Golgi, catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, producing sphingomyelin (SM). nih.gov By incubating cells with NBD-LacCer and monitoring its metabolism, researchers can track the production of NBD-sphingomyelin (NBD-SM). The rate of NBD-SM formation provides a measure of SMS1 activity. Studies have shown that NBD-ceramide is effectively converted to NBD-SM, which then accumulates at the plasma membrane. nih.gov The formation of a complex between SMS1 and Glucosylceramide Synthase can increase SM synthesis. nih.gov

Glucosylceramide Synthase (GCS): GCS catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). nih.govnih.gov While NBD-LacCer is a downstream product of GCS, its metabolic precursor, NBD-Cer, is a direct substrate for this enzyme. nih.gov In experimental setups, the conversion of NBD-Cer (derived from the breakdown of NBD-LacCer) back into NBD-GlcCer can be monitored to assess GCS activity. This is particularly useful for studying the competition between GCS and SMS1 for their common ceramide substrate. nih.gov

Ceramide Kinase (CERK): CERK is the only known mammalian enzyme that phosphorylates ceramide to produce the bioactive lipid ceramide-1-phosphate (C1P). nih.govnih.gov Using NBD-C6-ceramide, derived from the initial probe, as a substrate, a fluorescence-based assay for CERK has been developed. nih.gov This assay eliminates the need for radioactivity and is sensitive enough for cellular studies and high-throughput screening. nih.govnih.gov The Km value for NBD-C6-ceramide was found to be 4 μM, comparable to that of the natural C6-ceramide substrate. nih.gov

By using high-performance thin-layer chromatography (HPTLC) to separate the various fluorescent lipid products, the activities of these three key enzymes can be assessed concurrently within the same cell population.

Table 1: Golgi Enzymes Studied Using NBD-Labeled Sphingolipid Precursors

Enzyme Substrate (derived from probe) Product Function
Sphingomyelin Synthase 1 (SMS1) C6 NBD-Ceramide C6 NBD-Sphingomyelin Synthesizes sphingomyelin, a major component of plasma membranes. thermofisher.comnih.gov
Glucosylceramide Synthase (GCS) C6 NBD-Ceramide C6 NBD-Glucosylceramide Catalyzes the initial step in glycosphingolipid synthesis. nih.govnih.gov
Ceramide Kinase (CERK) C6 NBD-Ceramide C6 NBD-Ceramide-1-Phosphate Produces the signaling molecule ceramide-1-phosphate. nih.govnih.gov

Monitoring the Production of Fluorescent Ceramide 1-Phosphate (C1P)

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid involved in cellular processes like proliferation, inflammation, and apoptosis. nih.govnih.gov The production of C1P is catalyzed by ceramide kinase (CERK), which phosphorylates ceramide. nih.gov

The use of NBD-labeled ceramide, which is metabolically derived from NBD-LacCer, provides a direct and efficient method for monitoring CERK activity and C1P production in real-time. Assays have been developed that leverage the differential partitioning of the substrate (NBD-C6-ceramide) and the product (NBD-C6-C1P). nih.gov The fluorescent substrate is lipophilic and remains in an organic phase during extraction, while the phosphorylated, more polar product partitions into the aqueous phase. nih.gov This allows for rapid separation and quantification of the fluorescent C1P product using a plate reader, offering significant advantages in speed and throughput over traditional radioactive methods. nih.gov

This technique has been successfully applied to measure CERK activity both in vitro with purified enzymes and in living cells. nih.gov For instance, in HEK293 cells transfected to overexpress CERK, a time-dependent increase in fluorescent C1P was observed after incubating the cells with C6-NBD ceramide. nih.gov This demonstrates the utility of NBD-labeled sphingolipids in tracking the dynamics of this important signaling pathway.

Probing the Effects of Pharmacological Modulators on Sphingolipid Metabolism

A key application of NBD-LacCer and its metabolic derivatives is in the screening and characterization of pharmacological agents that modulate sphingolipid pathways. By observing how these compounds alter the metabolic fate of the fluorescent probe, researchers can determine their specific enzymatic targets and their effects on cellular lipid balance.

For example, a fluorescence-based CERK assay using NBD-C6-ceramide was employed to screen a library of protein kinase inhibitors. nih.gov This screen identified several compounds that inhibit CERK activity, including the MEK1/2 inhibitor U-0126 (IC50 of 4 μM) and the ceramide analogue fenretinide (B1684555) (IC50 of 1.1 μM). nih.gov

Similarly, the metabolism of NBD-ceramide to NBD-GlcCer has been used to study inhibitors of GCS and multidrug resistance-associated proteins (MRPs) that transport these lipids. Treatment of Huh-7 cells with pharmacological modulators like sorafenib (B1663141) or cepharanthine (B1668398) was shown to affect the synthesis and efflux of NBD-GlcCer. nih.gov Other studies have used NBD-sphinganine, a precursor to NBD-ceramide, to confirm that the immunosuppressant FTY720 (fingolimod) acts as a competitive inhibitor of ceramide synthase activity. nih.govresearchgate.net

This approach allows for the systematic investigation of how various drugs interfere with the intricate network of sphingolipid metabolism, providing insights into their mechanisms of action and potential therapeutic applications in diseases characterized by dysregulated sphingolipid signaling, such as cancer and neurodegenerative disorders. nih.govnih.gov

Table 2: Examples of Pharmacological Modulators Studied with NBD-Sphingolipid Analogs

Modulator Target Enzyme/Process Model System Observed Effect Reference
U-0126 Ceramide Kinase (CERK) In vitro assay Inhibition of CERK activity (IC50 = 4 µM) nih.gov
Fenretinide Ceramide Kinase (CERK) In vitro assay Inhibition of CERK activity (IC50 = 1.1 µM) nih.gov
Sorafenib GlcCer Efflux (ABCC10) Huh-7 cells Inhibition of NBD-GlcCer efflux nih.gov
Cepharanthine GlcCer Efflux (ABCC10) Huh-7 cells Inhibition of NBD-GlcCer efflux nih.gov
FTY720 (Fingolimod) Ceramide Synthase (CerS) Cell/tissue homogenates Competitive inhibition of CerS activity nih.govresearchgate.net

Applications of C6 Nbd Sphingosine, Beta D Lactosyl in Cellular Function and Pathophysiology Research

Studies on Cell Adhesion and Migration Mechanisms

Lactosylceramide (B164483), a glycosphingolipid found in the plasma membrane, plays a significant role in cell adhesion and migration. nih.gov The use of NBD-labeled LacCer analogs has been instrumental in elucidating these mechanisms.

Detailed Research Findings:

Integrin Clustering and Activation: Studies have shown that the addition of a LacCer analog, C8-lactosylceramide, to fibroblasts leads to the formation of glycosphingolipid-enriched microdomains in the plasma membrane. nih.gov Within these domains, β1-integrins cluster and become activated. nih.gov This clustering is a critical step in initiating cell adhesion.

Cytoskeletal Reorganization and Cell Detachment: The accumulation of LacCer analogs in the plasma membrane can trigger a cascade of intracellular events, including the activation of the Src kinase, reorganization of the actin cytoskeleton, and the translocation of RhoA GTPase. nih.gov These events can lead to transient cell detachment, highlighting the dynamic role of LacCer in modulating cell-matrix interactions. nih.gov

Regulation of Adhesion Molecule Expression: In the context of inflammation, LacCer has been shown to mediate the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in astrocytes stimulated by cytokines like TNF-α and IFNγ. nih.gov This upregulation of adhesion molecules is a key factor in the recruitment of leukocytes to sites of inflammation. nih.gov The use of NBD-labeled LacCer helps in tracking the lipid's involvement in these signaling pathways.

Investigations into Neuroinflammatory Processes

Neuroinflammation is a hallmark of many neurodegenerative diseases, and lactosylceramide has emerged as a key player in these processes. nih.gov Fluorescent LacCer analogs are crucial for studying its contribution to neuroinflammatory signaling cascades.

Detailed Research Findings:

Activation of Inflammatory Mediators: Increased synthesis and activity of lactosylceramide synthase, the enzyme responsible for producing LacCer, are observed during glial proliferation. nih.gov This leads to the induction of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS), both of which are central to the inflammatory response in the central nervous system (CNS). nih.gov

Role in Neurodegenerative Diseases: Studies suggest that LacCer may act as a lipid second messenger in neuroinflammatory diseases. nih.govnih.gov By activating astrocytes, LacCer can contribute to the progression of neurodegeneration. nih.gov Research using inhibitors of LacCer synthesis has demonstrated a reduction in glial proliferation and the expression of inflammatory mediators, a process that can be bypassed by the addition of exogenous LacCer. nih.gov

Signaling Pathway Elucidation: The neuroinflammatory effects of LacCer are mediated through complex signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Ras/mitogen-activated protein kinase (MAPK)/nuclear factor-kappaB (NF-κB) pathway. nih.gov Fluorescent probes like C6 NBD-LacCer are invaluable in dissecting these intricate signaling networks.

Research in Cellular Signaling and Phenotypic Modulation Initiated by Lactosylceramide Analogs

Lactosylceramide and its analogs can initiate a wide range of cellular signaling events that lead to diverse phenotypic outcomes, including inflammation, oxidative stress, and cell proliferation. mdpi.comencyclopedia.pub

Detailed Research Findings:

Convergence of Signaling Pathways: Various agonists can activate LacCer synthase, leading to the generation of LacCer. mdpi.com This, in turn, can trigger two major signaling pathways: an oxidative stress pathway and an inflammatory pathway. mdpi.comencyclopedia.pub

Oxidative Stress and Inflammation: The LacCer-mediated oxidative stress pathway contributes to pathologies such as atherosclerosis and lupus erythematosus. encyclopedia.pub The inflammatory pathway is implicated in conditions like skin inflammation, neuroinflammation, and inflammatory bowel disease. mdpi.com

Modulation of Cellular Phenotypes: The signaling cascades initiated by LacCer can influence a variety of cellular phenotypes, including cell proliferation, migration, adhesion, angiogenesis, apoptosis, and autophagy. mdpi.com For instance, LacCer has been shown to mediate TNF-α-induced ICAM-1 expression and neutrophil adhesion in endothelial cells, a critical step in the inflammatory process of atherosclerosis. mdpi.com

Role in Unraveling Lipid Storage Disorders and Aberrant Cholesterol Accumulation

While direct studies using C6 NBD-Sphingosine, beta-D-lactosyl in the context of lipid storage disorders are not extensively detailed in the provided results, the broader role of lactosylceramide metabolism is relevant. Dysregulation of glycosphingolipid metabolism, including that of lactosylceramide, is a hallmark of lysosomal storage disorders like Gaucher disease. wikipedia.org In these conditions, the accumulation of specific lipids due to enzyme deficiencies leads to severe cellular dysfunction. Fluorescent analogs like C6 NBD-LacCer could potentially be used to study the trafficking and accumulation of lactosylceramide in cellular models of these diseases.

Elucidation of Protein-Lipid Interactions and Associated Signaling Cascades

The interaction of lipids with proteins is fundamental to many cellular signaling events. C6 NBD-Sphingosine, beta-D-lactosyl and other NBD-labeled sphingolipids are powerful tools for studying these interactions. researchgate.net

Detailed Research Findings:

Binding to CD1 Proteins: NBD-derivatized lipid probes, which mimic the structure of natural lipid antigens, have been used to study the binding of lipids to CD1 proteins. researchgate.net CD1 proteins are antigen-presenting molecules that bind to both foreign and self-lipids to stimulate T-cell responses. researchgate.net

Visualization of Lipid Rafts: Fluorescent glycosphingolipid probes can be incorporated into the plasma membrane of living cells to visualize the formation of glycosphingolipid-enriched microdomains, often referred to as lipid rafts. nih.gov These domains serve as platforms for the organization of signaling molecules.

Investigating Enzyme Activity: NBD-labeled ceramides (B1148491) are used as precursors to measure the activity of sphingolipid-metabolizing enzymes located in the Golgi apparatus, such as sphingomyelin (B164518) synthase and glucosylceramide synthase. nih.gov This allows researchers to study the flux of sphingolipid metabolism and the effects of inhibitors on these pathways. nih.gov

Conclusion and Emerging Research Avenues for C6 Nbd Sphingosine, Beta D Lactosyl

Recapitulation of Key Contributions to Sphingolipid Biology

C6 NBD-Sphingosine, beta-D-lactosyl, and related fluorescent analogs have made significant contributions to our understanding of sphingolipid biology. Primarily, they function as powerful tracers to delineate the complex pathways of sphingolipid metabolism and trafficking. The precursor, C6-NBD-ceramide, is readily taken up by cells and accumulates in the Golgi apparatus. nih.gov This localization makes it an ideal substrate for monitoring the synthesis of more complex sphingolipids within this central sorting station of the cell.

Key contributions include:

Elucidating Metabolic Pathways: By tracking the conversion of C6-NBD-ceramide, researchers can simultaneously measure the activities of key Golgi-resident enzymes, including glucosylceramide synthase and sphingomyelin (B164518) synthase. nih.gov This provides a dynamic view of ceramide flux and its diversion towards different metabolic fates. For instance, studies have shown that C6-NBD-ceramide can inhibit the synthesis of endogenous sphingomyelin, demonstrating its effective competition for the metabolic machinery and its utility in probing these pathways. researchgate.net

Studying Enzyme Activity in Situ: These fluorescent analogs allow for the study of lipid metabolic enzymes, such as neutral sphingomyelinase, in their natural membrane environment without the need for detergent solubilization. nih.gov This has been crucial in examining how enzyme activity, like the degradation of C6-NBD-sphingomyelin in the plasma membrane, can vary depending on cell type and differentiation state. nih.gov

Visualizing Lipid Transport: Fluorescent sphingolipids have been instrumental in dissecting the mechanisms of lipid transport along the endocytic pathway. nih.gov They allow for the visualization of how sphingolipids are internalized, sorted, and delivered to various intracellular compartments, contributing to our knowledge of membrane dynamics and organization. nih.gov

Substrate for Synthesis: C6 NBD Lactosylceramide (B164483) serves as a fluorescent acceptor substrate in assays for lactosylceramide synthase, a crucial enzyme in the glycosphingolipid synthesis pathway. glpbio.comchemicalbook.com This has applications in studying the regulation of this enzyme and its role in various cellular processes, including cancer. glpbio.comchemicalbook.com Lactosylceramide itself is a critical intermediate in the synthesis of a wide array of sphingolipids and is implicated in the progression of neurodegenerative diseases through its role in central nervous system inflammation. nih.gov

Advancements in Methodological Approaches for C6 NBD-Sphingosine, beta-D-lactosyl Studies

The utility of C6 NBD-Sphingosine, beta-D-lactosyl is intrinsically linked to the sophisticated methodological approaches developed for its detection and analysis. While early studies relied heavily on fluorescence microscopy, contemporary research employs a more quantitative and comprehensive toolkit.

A significant advancement is the use of High-Performance Liquid Chromatography (HPLC) to separate and quantify C6-NBD-ceramide and its various metabolites, such as NBD-C6-sphingomyelin and NBD-C6-hexosylceramides. nih.gov This HPLC-based method offers sufficient sensitivity and ease of implementation to provide a comprehensive snapshot of ceramide metabolism in the Golgi. nih.gov It has proven effective in evaluating the specificity of pharmacological inhibitors, revealing, for example, that the glucosylceramide synthase inhibitor 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is also a potent inhibitor of ceramide kinase. nih.gov

Other key methodological approaches include:

Fluorescence Microscopy: This remains a cornerstone technique for visualizing the subcellular localization of fluorescent sphingolipid analogs. Co-localization studies with compartment-specific markers are used to determine the precise transport routes and destinations of these lipids within the cell. nih.gov

Temperature-Shift Protocols: Researchers use temperature blocks (e.g., incubation at low temperatures) to halt membrane trafficking at specific stages, allowing for the accumulation of fluorescent lipids in particular compartments and the subsequent study of discrete transport steps upon rewarming. nih.gov

Expression of Dominant-Negative Proteins: To dissect the molecular machinery of transport, cells are often engineered to express dominant-negative versions of proteins, such as Rab GTPases, which block specific vesicular transport steps. nih.gov The resulting mislocalization of the fluorescent lipid analog reveals the dependency of its transport on that particular protein.

These methods, often used in combination, provide a powerful strategy for elucidating the complex trafficking pathways of sphingolipids. nih.gov

Prospective Directions in Fluorescent Sphingolipid Analog Research and Mechanistic Insights

The future of fluorescent sphingolipid analog research is focused on developing more sophisticated probes and applying them to gain deeper mechanistic insights into cellular function and disease. While NBD-based probes have been revolutionary, they have limitations, such as potential hydrolysis under biological conditions and incomplete fluorescence quenching, which can create background signal. nih.gov

Future research avenues include:

Development of Advanced Probes: There is a need for new fluorogenic probes with improved properties, such as faster reaction rates, higher dynamic range, and greater stability. nih.gov The development of novel fluorophore-quencher pairs could lead to probes with a better signal-to-noise ratio, enabling the detection of more subtle changes in sphingolipid metabolism. nih.gov

Investigating Disease Mechanisms: The application of these tools in disease models holds immense promise. Given that lactosylceramide plays a role in cancer and neurodegeneration glpbio.comnih.gov, advanced fluorescent analogs could be used to screen for new therapeutic compounds or to understand how sphingolipid metabolism is dysregulated in these conditions. For example, these probes have been used to study the effects of P-glycoprotein inhibition in cancer therapy research. glpbio.comchemicalbook.com

Expanded Analysis of Metabolic Networks: The ability to simultaneously measure multiple nodes of ceramide metabolism opens the door to a more systems-level understanding of sphingolipid biology. nih.gov Future studies will likely integrate these methods with other 'omics' approaches, such as lipidomics via mass spectrometry, to build comprehensive models of how these interconnected metabolic pathways are regulated and how they impact cell fate decisions like proliferation and apoptosis. nih.govnih.gov

By refining the chemical tools and analytical methods, researchers will continue to uncover the intricate roles of sphingolipids in health and disease, paving the way for new diagnostic and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing C6 NBD-Sphingosine, beta-D-lactosyl for membrane dynamics studies?

  • Methodological Answer : Synthesis typically involves coupling NBD (nitrobenzoxadiazole) fluorophores to the sphingosine backbone via a C6 acyl chain, followed by enzymatic or chemical glycosylation to attach the beta-D-lactosyl moiety. Purity (>98%) is verified using HPLC and mass spectrometry (e.g., ESI-MS) . Structural validation employs NMR (e.g., 1^1H and 13^13C) to confirm glycosidic linkage stereochemistry and acyl chain positioning.

Q. How is C6 NBD-Sphingosine, beta-D-lactosyl used in fluorescence-based lipid trafficking assays?

  • Methodological Answer : Fluorescence emission spectra (500–580 nm, excitation at 460 nm) are used to track lipid localization and movement in vitro. For live-cell imaging, cells are incubated with 1–5 µM of the compound at 37°C for 20–60 minutes. Quenching controls (e.g., dithionite) distinguish surface-bound vs. internalized fluorescence .

Q. What are the critical controls for ensuring specificity in studies using this fluorescent sphingolipid analog?

  • Methodological Answer :

  • Use non-fluorescent competitors (e.g., unlabeled lactosylceramide) to confirm binding specificity.
  • Include lipid-free serum or albumin to account for nonspecific protein interactions .
  • Validate results with genetic knockouts (e.g., sphingolipid transporters or glycosidases).

Advanced Research Questions

Q. How can researchers resolve discrepancies in intracellular trafficking data between C6 NBD-Sphingosine, beta-D-lactosyl and native sphingolipids?

  • Methodological Answer :

  • Charge and hydrophobicity differences : The NBD tag increases hydrophilicity, altering membrane partitioning. Use comparative assays with radiolabeled native lipids (e.g., 3^3H-lactosylceramide) .
  • Kinetic profiling : Perform time-course experiments to differentiate transient vesicular trafficking (NBD-labeled) vs. stable membrane incorporation (native lipids).
  • Inhibitor studies : Apply myriocin (a sphingolipid biosynthesis inhibitor) to isolate exogenous vs. endogenous lipid effects .

Q. What experimental designs address fluorescence quenching artifacts in complex biological matrices (e.g., serum or tissue homogenates)?

  • Methodological Answer :

  • Time-resolved fluorescence : Mitigate autofluorescence by delaying measurement after excitation.
  • Matrix-matched calibration curves : Prepare standards in matched biological media (e.g., human serum) to correct for quenching .
  • Two-photon microscopy : Reduce background signal in thick tissue samples by using near-infrared excitation.

Q. How to quantify C6 NBD-Sphingosine, beta-D-lactosyl incorporation into lipid rafts using advanced microscopy?

  • Methodological Answer :

  • Super-resolution microscopy (STED or PALM) : Resolve nanoscale raft domains by pairing with raft markers (e.g., cholera toxin B subunit for GM1).
  • FRET-based assays : Use Förster resonance energy transfer with compatible raft-associated probes (e.g., DiI-C12) to measure colocalization efficiency .
  • Detergent resistance : Validate raft localization via sucrose density gradient centrifugation after cold Triton X-100 treatment.

Q. What strategies optimize competitive binding assays between C6 NBD-Sphingosine, beta-D-lactosyl and other sphingolipids?

  • Methodological Answer :

  • Lipid vesicle reconstitution : Prepare vesicles with defined ratios of competing lipids (e.g., DMPC/DMPG for anionic membranes) .
  • Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized receptors (e.g., NPC1 protein) under varying lipid compositions .
  • Data normalization : Express binding as a percentage of maximal fluorescence in lipid-free conditions to account for environmental variability.

Data Contradiction Analysis

Q. Why do some studies report rapid internalization of C6 NBD-Sphingosine, beta-D-lactosyl, while others observe prolonged membrane retention?

  • Critical Analysis :

  • Cell type variability : Epithelial cells vs. fibroblasts may express differing glycosphingolipid transporters.
  • Temperature dependence : Internalization assays at 4°C vs. 37°C can artifactually stabilize membrane localization .
  • NBD photostability : Prolonged imaging may bleach the fluorophore, leading to false-negative internalization signals.

Q. How to reconcile conflicting data on the role of beta-D-lactosyl moieties in protein binding?

  • Methodological Resolution :

  • Glycan array screening : Compare binding to lectins (e.g., galectin-3) vs. non-lectin receptors (e.g., TLR4).
  • Mutagenesis studies : Use glycosylation-deficient cell lines to isolate lactosyl-specific interactions.
  • Structural modeling : Perform molecular docking simulations to predict lactosyl-binding pockets in target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.